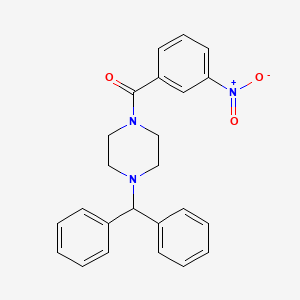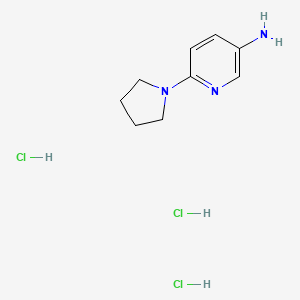
6-(1-Pyrrolidinyl)-3-pyridinamine 3HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(1-Pyrrolidinyl)-3-pyridinamine 3HCl” is a pyridine derivative with a pyrrolidine group attached to it. Pyridine is a basic heterocyclic organic compound similar to benzene, and it has the chemical formula C5H5N. Pyrrolidine is a cyclic amine, and its presence can significantly alter the chemical properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring and a pyrrolidine ring. The exact structure would depend on the positions of these rings relative to each other .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine and pyrrolidine rings. Pyridine is a relatively unreactive compound, but it can undergo electrophilic substitution reactions. Pyrrolidine is a secondary amine and can therefore engage in reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the presence of the pyridine and pyrrolidine rings, the presence of the amine group, and the overall size and shape of the molecule .Scientific Research Applications
Coordination Chemistry and Ligand Synthesis
Luminescent Lanthanide Compounds for Biological Sensing : Derivatives of pyridine-based ligands have been utilized to create luminescent lanthanide compounds with potential applications in biological sensing. The focus has been on compounds exhibiting unusual thermal and photochemical spin-state transitions, highlighting their versatility in coordination chemistry (Halcrow, 2005).
Advances in Complex Chemistry : Recent studies have advanced the synthesis of multi-functional spin-crossover switches and the incorporation of emissive f-element podand centres into biomedical sensors. These developments underscore the utility of pyridine-based ligands in creating functional soft materials, surface structures, and catalysts (Halcrow, 2014).
Fluorescent Probes and Drug Delivery
Fluorescent Probes for Cation Detection : Tridentate ligands based on pyridinyl-substituted compounds have been reported as effective fluorescent probes for detecting cations. These compounds show large Stokes shifts and high quantum yields, making them suitable for sensing applications, particularly in the detection of metals like Cu2+ at nanomolar concentrations (García et al., 2019).
Encapsulation in Water-Soluble Metalla-Cages for Drug Delivery : Pyridine and pyrrole derivatives have been encapsulated in water-soluble metalla-cages, demonstrating an innovative approach to drug delivery. This encapsulation enhances the cytotoxicity of compounds against cancer cells, showcasing the potential of these complexes in medicinal chemistry (Mattsson et al., 2010).
Catalysis and Material Science
Catalytic Properties and Water Oxidation : Ru complexes containing pyridine moieties have been developed for water oxidation, a critical reaction for energy conversion and storage. These complexes exhibit remarkable efficiency, with turnover numbers indicating their potential in catalytic applications (Zong & Thummel, 2005).
Electron Mobility in Polymer Semiconductors : A record high electron mobility has been achieved in polymer semiconductors using pyridine-based building blocks, underlining the importance of these compounds in developing advanced materials for electronics (Sun et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-pyrrolidin-1-ylpyridin-3-amine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.3ClH/c10-8-3-4-9(11-7-8)12-5-1-2-6-12;;;/h3-4,7H,1-2,5-6,10H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBHUTTXGQVNQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Pyrrolidinyl)-3-pyridinamine 3HCl | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2954449.png)
![3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2954450.png)
![1-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-N-methylethanamine;dihydrochloride](/img/structure/B2954451.png)
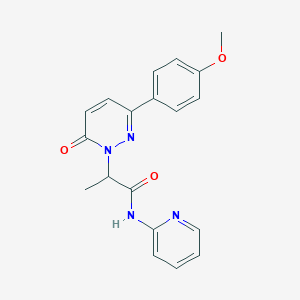
![N-(3-nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2954456.png)
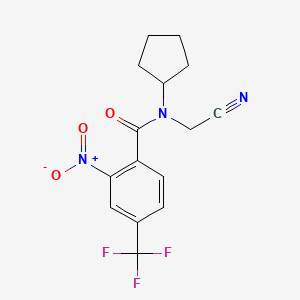
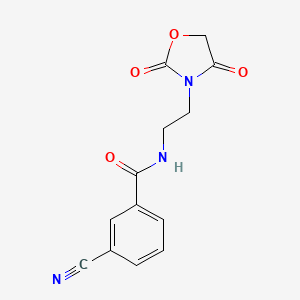
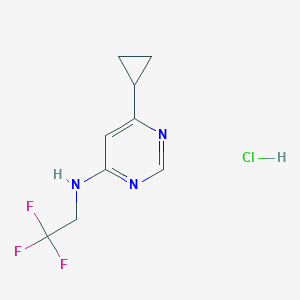
![1,1,1-Trifluoro-3-{[(2-methoxyphenyl)methyl]amino}propan-2-ol](/img/structure/B2954461.png)
![N-(3-methylphenyl)-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2954463.png)
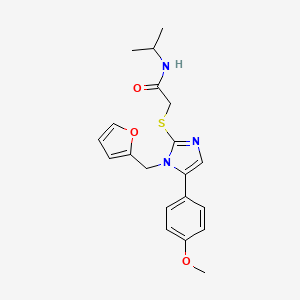
![2-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,3-thiazole](/img/structure/B2954467.png)
![8-(4-fluorophenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2954469.png)
